molecular formula C12H16N2S B1334885 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 350996-91-7

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B1334885
CAS No.: 350996-91-7
M. Wt: 220.34 g/mol
InChI Key: CMJOQDLSCOMRQU-UHFFFAOYSA-N
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Scientific Research Applications

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research, including:

Safety and Hazards

The safety and hazards associated with “2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” are not specified in the available resources. It is recommended to handle it according to standard safety procedures for chemical compounds .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile are currently unknown. This compound is used for proteomics research

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As it is used in proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a β-ketoester to form an arylidene intermediate, which then reacts with an aminopyrimidine to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-3-8-4-5-9-10(7-13)12(14)15-11(9)6-8/h8H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJOQDLSCOMRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162363
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-91-7
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350996-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Customer
Q & A

Q1: How does I3-AG85 exert its anti-tuberculosis activity?

A1: I3-AG85 inhibits the activity of the enzyme Antigen 85C (Ag85C) found in Mycobacterium tuberculosis []. Ag85C is a mycoloyltransferase responsible for the synthesis of trehalose dimycolate (TDM), a crucial component of the M. tuberculosis cell wall and a key virulence factor []. By binding to Ag85C, I3-AG85 specifically blocks the formation of TDM, leading to the accumulation of the precursor molecule, trehalose monomycolate []. This disruption of TDM biosynthesis weakens the integrity of the M. tuberculosis cell envelope, ultimately inhibiting bacterial growth and survival [].

Q2: What evidence suggests that I3-AG85 specifically targets Ag85C?

A2: Several lines of evidence support the specific targeting of Ag85C by I3-AG85:

  • Nuclear Magnetic Resonance (NMR) studies: NMR analysis confirmed the direct binding of I3-AG85 to Ag85C, similar to the binding observed with a known artificial substrate [].
  • Mycolic acid profiling: Treatment with I3-AG85 led to a specific decrease in TDM levels while the overall mycolic acid content remained unchanged, indicating a targeted effect on TDM biosynthesis rather than a general disruption of mycolic acid metabolism [].
  • Activity in Ag85C-deficient strains: I3-AG85 showed reduced activity against an M. tuberculosis strain deficient in Ag85C, further supporting the importance of this enzyme as the primary target [].

Q3: What is the significance of I3-AG85's activity against drug-resistant M. tuberculosis strains?

A3: I3-AG85 demonstrated similar minimal inhibitory concentrations (MICs) against both drug-susceptible (H37Rv) and extensively drug-resistant/multidrug-resistant (XDR/MDR) M. tuberculosis strains []. This finding is significant because it suggests that I3-AG85 may be effective against strains resistant to existing anti-tuberculosis drugs, potentially offering a new avenue for treating drug-resistant tuberculosis.

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